Physicochemical Differentiation: LogP, tPSA, and Hydrogen Bonding Profile vs. Dichloro Analog NSC 701102
The target compound (monochloro) exhibits a LogP of 3.49, a tPSA of 47.5 Ų, and zero H-bond donors, as reported by the Hit2Lead screening compound database . In contrast, the dichloro analog NSC 701102 (2H-1-Benzopyran-2-one, 6-chloro-3-[6-chloroimidazo[1,2-a]pyridin-2-yl]) bears an additional chlorine atom at the 6-position of the coumarin ring, which is expected to increase LogP by approximately 0.5–0.8 units and raise molecular weight to approximately 331 Da (calculated from structure) while altering tPSA and H-bond acceptor counts [1]. The monochloro target compound therefore provides a less lipophilic starting point with a distinct permeability–solubility balance compared to the dichloro analog, which may be preferred in assays where excessive logP compromises aqueous solubility or promotes non-specific protein binding.
| Evidence Dimension | Lipophilicity (LogP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP = 3.49; tPSA = 47.5 Ų; HBD = 0; HBA = 4 |
| Comparator Or Baseline | NSC 701102 (6-chloro-3-[6-chloroimidazo[1,2-a]pyridin-2-yl]-2H-chromen-2-one): LogP estimated ~4.0–4.3; tPSA ~47.5 Ų; MW ~331 Da [1] |
| Quantified Difference | Calculated ΔLogP ≈ +0.5 to +0.8 (higher for dichloro); ΔMW ≈ +34 Da |
| Conditions | In silico prediction (Hit2Lead / ChemBridge database; NSC structure from NCI DTP). |
Why This Matters
For procurement decisions in lead optimization programs, the monochloro compound's lower lipophilicity may reduce LogD-driven off-target binding and improve aqueous solubility relative to the dichloro analog, making it the preferred scaffold for early-stage ADME profiling.
- [1] NCI Developmental Therapeutics Program. NSC 701102: 2H-1-Benzopyran-2-one, 6-chloro-3-[6-chloroimidazo[1,2-a]pyridin-2-yl]-. Accessed via JiangLab CREAM database. View Source
